1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide
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Overview
Description
1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide is a complex organic compound with a molecular formula of C16H14N2O5S This compound is known for its unique structural features, which include a sulfamoylphenyl group and an isothiochromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isothiochromene Core: The isothiochromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioester or a thiol.
Introduction of the Sulfamoylphenyl Group: The sulfamoylphenyl group is introduced through a nucleophilic substitution reaction, where a sulfamoyl chloride reacts with an aromatic amine.
Coupling Reaction: The final step involves coupling the isothiochromene core with the sulfamoylphenyl group using a coupling reagent, such as EDCI or DCC, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoylphenyl group, where nucleophiles such as amines or thiols can replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may interact with cellular receptors or signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-oxo-N-(4-sulfamoylphenyl)-3,4-dihydro-1H-isochromene-3-carboxamide
- 7-chloro-1-oxo-N-(4-sulfamoylphenyl)-3,4-dihydro-1H-2-benzopyran-3-carboxamide
Uniqueness
1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide stands out due to its unique isothiochromene core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-oxo-N-(4-sulfamoylphenyl)isothiochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S2/c17-24(21,22)12-7-5-11(6-8-12)18-15(19)14-9-10-3-1-2-4-13(10)16(20)23-14/h1-9H,(H,18,19)(H2,17,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXWKKYWZKYFRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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